1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
Description
Historical Development of Thiazole-Urea Hybrid Molecules
The integration of thiazole and urea motifs in drug discovery emerged as a strategic response to limitations observed in early acetylcholinesterase (AChE) inhibitors like tacrine, which exhibited hepatotoxicity due to its acridine moiety. Initial explorations focused on replacing problematic structural elements with bioisosteric alternatives. For instance, coumarylthiazole derivatives containing aryl urea groups demonstrated moderate AChE inhibition (IC~50~ = 4.58 μM), establishing urea as a viable pharmacophore. Subsequent advancements introduced thiazolidine-urea hybrids, such as compound E (IC~50~ = 0.30 μM), which retained inhibitory potency while eliminating hepatotoxic risks.
Parallel developments in antimicrobial chemistry revealed that urea-thiazole hybrids synthesized via Cu(I)-catalyzed click reactions exhibited broad-spectrum activity against fungal pathogens like Candida albicans (IC~50~ < 1 μM). These findings catalyzed the design of structurally diverse hybrids, including diphenylsulfide-based aminothiazole polyureas, which combined thermal stability with antifungal properties. The historical trajectory underscores a shift from monofunctional thiazoles to multifunctional urea hybrids optimized for target selectivity and metabolic stability.
Significance in Medicinal Chemistry Research
Thiazole-urea derivatives occupy a unique niche due to their dual capacity for hydrophobic interactions (via thiazole aryl groups) and hydrogen bonding (via urea linkers). This duality enhances binding affinity to enzymes such as sterol 14-α demethylase in fungi and AChE in neurodegenerative diseases. For example, urea analogue 70 demonstrated exceptional antitrypanosomal activity (IC~50~ = 9 nM) and selectivity (SI > 18,000), attributed to its piperidinyl-urea-thiazole architecture.
The structural flexibility of these hybrids enables tailored modifications:
- Aromatic substitutions : Electron-donating groups (e.g., methoxy) improve solubility and membrane permeability.
- Heterocyclic variations : Thiophene or benzothiazole replacements modulate electron density and steric bulk.
- Linker optimization : Triazole or thiazolidine spacers fine-tune conformational flexibility.
These features have spurred applications across therapeutic areas, including:
Structure-Activity Relationship Paradigms
Critical SAR trends for thiazole-urea derivatives are summarized in Table 1, with comparisons to the target compound.
Table 1. Structural Features and Biological Activities of Representative Thiazole-Urea Derivatives
*Inferred from structural analogy to compound E .
Key SAR insights include:
- Thiazole C4 Substitution : Methyl groups at C4 (as in the target compound) enhance steric complementarity with hydrophobic enzyme pockets, as seen in compound E .
- Urea N-Substituents : Arylalkyl groups like 4-methoxyphenylmethyl improve blood-brain barrier penetration, critical for neuroactive agents.
- Electron-Withdrawing Groups : Fluorine at thiazole C4 (e.g., 70 ) increases electrophilicity and target binding, but absent in the target compound.
- Linker Rigidity : Flexible methylene spacers between urea and thiazole (as in the target) balance conformational freedom and entropic penalties upon binding.
Position of Target Compound in Current Research Landscape
The target compound, 1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea, embodies contemporary design principles for dual-target inhibitors. Its structure merges two pharmacophoric elements:
- 4-Methyl-2-phenylthiazole : Analogous to the antiparasitic lead 70 , this moiety provides a hydrophobic anchor for enzyme binding.
- 4-Methoxyphenylmethyl urea : The methoxy group enhances solubility, addressing metabolic instability issues observed in early urea-thiazoles.
Current research prioritizes such hybrids for multifunctional applications. For instance, polyurea derivatives with sulfur links exhibit dual antifungal and thermal stability properties, while triazole-linked urea-thiazoles demonstrate improved pharmacokinetic profiles. The target compound’s lack of heteroaromatic fused rings (e.g., acridines) aligns with modern toxicity mitigation strategies, positioning it as a viable candidate for neurodegenerative or infectious disease pipelines.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-18(26-19(23-14)16-6-4-3-5-7-16)13-22-20(24)21-12-15-8-10-17(25-2)11-9-15/h3-11H,12-13H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCISWRBTDGOTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Substitution Reactions: The thiazole ring can undergo various substitution reactions to introduce the desired substituents at specific positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Molecular Formula
- C : 18
- H : 20
- N : 2
- O : 1
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 302.42 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to 1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea. For instance:
- Multi-Tyrosine Kinase Inhibition : A related thiazolidinone derivative exhibited potent inhibition against multi-tyrosine kinases such as c-Met and Src, with an IC50 value of 0.021 µmol/L . This suggests that the thiazole moiety may play a crucial role in targeting these kinases.
- Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxic effects on lung carcinoma cell lines (A549) at low concentrations (0.041 µM) . This indicates that modifications to the thiazole structure can enhance anticancer efficacy.
Anti-inflammatory Properties
Compounds containing thiazole rings have been investigated for their anti-inflammatory properties. The presence of the methoxyphenyl group may enhance the bioavailability and effectiveness of these compounds in inflammatory models.
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that modifications to the aromatic rings significantly influence biological activity. For example, the presence of electron-donating groups like methoxy enhances the binding affinity to target enzymes, which is critical for therapeutic efficacy .
Study 1: Anticancer Efficacy
In a study exploring various thiazole derivatives, one analogue demonstrated strong selectivity against human lung adenocarcinoma cells with an IC50 value significantly lower than standard chemotherapeutics like cisplatin . The study emphasized that the methoxy group on the phenyl ring contributed to enhanced activity.
Study 2: Inhibition of PIM Kinases
Another study reported on thiazolidinone analogues that acted as potent PIM kinase inhibitors, showcasing an IC50 value of 2.2 µM . This finding is relevant for developing treatments for hematological malignancies, where PIM kinases are often overexpressed.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Structural Differences and Implications
Core Heterocycle: The target compound’s thiazole ring (vs. pyrazole in SI98 or triazole/triazolone in others ) influences electronic properties and binding affinity. Thiazoles are known for metabolic stability, while triazoles enhance hydrogen-bonding interactions.
Substituent Effects :
- Methoxy groups (electron-donating) in the target compound vs. chloro or trifluoromethyl (electron-withdrawing) groups in analogues alter solubility and target interactions. Trifluoromethyl groups enhance lipophilicity and bioavailability.
Biological Activity
The compound 1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a thiazole-derived urea that has garnered attention in medicinal chemistry for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring that is crucial for its biological properties.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to the studied compound have shown IC50 values in the low micromolar range against various cancer cell lines, such as Jurkat and A-431 cells. The presence of electron-donating groups like methyl on the phenyl ring enhances cytotoxicity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 1 | Jurkat | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |
| 2 | A-431 | 1.98 ± 1.22 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that thiazole derivatives exhibit potent activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values often below 10 µg/mL. The structural modifications, particularly at the phenyl ring, play a significant role in enhancing antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| A | E. coli | 6.25 | Bactericidal |
| B | S. aureus | 6.25 | Bactericidal |
Anti-inflammatory Properties
In addition to its antitumor and antimicrobial activities, the compound has demonstrated anti-inflammatory effects in vitro. It inhibits pro-inflammatory cytokines and reduces inflammation markers in various cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the thiazole ring , along with specific substitutions on the phenyl rings, is essential for enhancing biological activity. For example:
- Methyl substitution at the para position on the phenyl ring increases cytotoxicity.
- The presence of electron-withdrawing groups enhances antimicrobial properties .
Case Studies
Several case studies have highlighted the effectiveness of thiazole-based compounds in clinical settings:
- Case Study on Antitumor Efficacy : A study involving a series of thiazole derivatives showed that modifications at specific positions significantly affected their ability to inhibit cancer cell proliferation.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of thiazole derivatives in treating resistant strains of bacteria and specific types of cancers, providing promising preliminary results.
Q & A
Q. What are the standard synthetic routes for synthesizing 1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea?
The synthesis typically involves:
- Thiazole intermediate preparation : Cyclization of 4-methyl-2-phenylthiazole derivatives using Hantzsch thiazole synthesis or analogous methods .
- Urea coupling : Reaction of the thiazole intermediate with 4-methoxyphenylmethyl isocyanate or via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the urea bridge .
- Optimization : Techniques like continuous flow synthesis and automated reaction monitoring improve yield and purity .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR (1H, 13C) : Confirms substituent connectivity and detects rotamers due to the urea moiety .
- LC-MS/HPLC : Validates purity and molecular weight .
- X-ray crystallography : Resolves absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Enzyme inhibition assays : Target kinases or oxidoreductases, given the thiazole and urea pharmacophores .
- Cell viability assays : Use cancer or microbial cell lines with dose-response curves (IC50 determination) .
- Solubility studies : Evaluate bioavailability via shake-flask or HPLC methods .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structure refinement be resolved?
- Twin refinement : Use SHELXL’s twin law options to address twinning artifacts .
- Disorder modeling : Apply PART instructions in SHELXL for flexible moieties (e.g., methoxyphenyl groups) .
- Cross-validation : Compare with NMR-derived distance restraints (NOESY) to resolve ambiguities .
Q. How to optimize low yields in the urea coupling step?
- Reagent selection : Replace carbodiimides with uronium salts (e.g., HATU) for sterically hindered intermediates .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) at 50–80°C to enhance reactivity .
- Workflow integration : Implement continuous flow systems to reduce side reactions and improve scalability .
Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?
- Substituent variation : Modify the thiazole’s 4-methyl group (e.g., halogenation) or phenyl ring (electron-withdrawing groups) to assess electronic effects .
- Bioisosteric replacement : Replace the methoxyphenyl group with furan or oxadiazole rings to alter solubility and target affinity .
- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., FAD-dependent oxidoreductases) .
Q. How to address contradictions in reported biological activity data?
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .
- Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Methodological Notes
- Crystallography : Always deposit refined structures in the Cambridge Structural Database (CSD) for peer validation .
- Synthetic Protocols : Document reaction conditions (e.g., inert atmosphere, catalyst loading) to ensure reproducibility .
- Data Analysis : Use tools like Mnova for NMR deconvolution and Mercury for crystallographic visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
